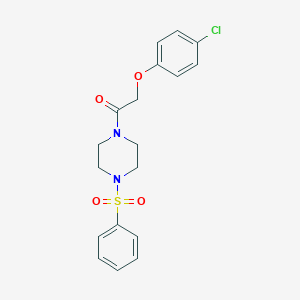
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as MP-10, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been widely used in scientific research due to its potential therapeutic effects.
Wirkmechanismus
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine acts by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It also binds to the 5-HT1A receptor, which modulates the release of serotonin and other neurotransmitters. These actions result in an increase in serotonin levels in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that regulate mood and behavior. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and mood regulation. These effects are believed to be responsible for the therapeutic potential of this compound in the treatment of depression, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its high selectivity for serotonin reuptake inhibition and 5-HT1A receptor partial agonism, which makes it a useful tool for studying the role of these targets in various physiological and behavioral processes. However, one limitation is its potential for abuse and dependence, which requires careful handling and monitoring in laboratory settings.
Zukünftige Richtungen
There are several future directions for N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine research, including:
1. Further investigation of its potential therapeutic effects in the treatment of depression, anxiety, and addiction, including clinical trials in humans.
2. Identification of its molecular targets and mechanisms of action, including its interactions with other neurotransmitter systems.
3. Development of new analogs and derivatives with improved pharmacological properties and reduced potential for abuse and dependence.
4. Exploration of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
5. Investigation of its effects on neuroplasticity and cognitive function, including its potential use as a cognitive enhancer.
Conclusion:
This compound is a psychoactive drug that has been widely used in scientific research due to its potential therapeutic effects. Its mechanism of action involves inhibition of serotonin reuptake and partial agonism of the 5-HT1A receptor, resulting in an increase in serotonin levels in the brain. This compound has been found to have antidepressant, anxiolytic, and anti-addictive effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its potential for abuse and dependence requires careful handling and monitoring in laboratory settings. Future research directions include further investigation of its therapeutic effects, identification of its molecular targets and mechanisms of action, development of new analogs and derivatives, and exploration of its effects on neuroplasticity and cognitive function.
Synthesemethoden
The synthesis of N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine involves the reaction of 2-(2-pyridinyl)ethanamine with indole-3-carboxaldehyde in the presence of a reducing agent. This method was first reported by Nichols et al. in 2002 and has since been modified by various researchers to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-3-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine has been extensively studied for its potential therapeutic effects, particularly in the treatment of depression, anxiety, and addiction. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, which are both targets for antidepressant drugs. This compound has also been found to reduce the rewarding effects of cocaine and alcohol, suggesting its potential use in addiction treatment.
Eigenschaften
Molekularformel |
C17H19N3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C17H19N3/c1-20(11-9-15-6-4-5-10-18-15)13-14-12-19-17-8-3-2-7-16(14)17/h2-8,10,12,19H,9,11,13H2,1H3 |
InChI-Schlüssel |
AJVOISXRLJWVLH-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)
![1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247650.png)
![1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247653.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247654.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247655.png)